molecular formula C23H29ClO4 B1668728 Chlormadinone acetate CAS No. 302-22-7

Chlormadinone acetate

Número de catálogo: B1668728
Número CAS: 302-22-7
Peso molecular: 404.9 g/mol
Clave InChI: QMBJSIBWORFWQT-GDMUWPLKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis del propionato de ulobetasol implica varios pasos, comenzando desde un precursor esteroideo. Los pasos clave incluyen reacciones de fluoración, cloración y esterificación. Los métodos de producción industrial son patentados, pero generalmente siguen rutas sintéticas similares con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

El propionato de ulobetasol experimenta diversas reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

Hormonal Therapy and Contraception

Chlormadinone Acetate in Hormone Replacement Therapy (HRT)

CMA is utilized in HRT due to its progestogenic properties, which are approximately one-third stronger than those of natural progesterone. It plays a crucial role in counteracting the effects of estrogen on the endometrium, thereby preventing hyperplasia. CMA has been effectively used alone or in combination with estrogen (ethinyl estradiol) for contraception since 1999. Clinical studies have demonstrated its efficacy and tolerability, making it a preferred choice for women at risk of arterial complications .

Table 1: Efficacy and Tolerability of this compound in HRT

Study ReferencePopulationDurationEfficacy (%)Side Effects
Women using HRT2.5 yearsHigh adherence and efficacyMild headaches, nausea
Women with dysmenorrhea6 monthsSignificant improvement in symptomsMinimal side effects

Anti-Androgenic Applications

This compound in Prostate Cancer Treatment

CMA has gained attention for its anti-androgenic properties, particularly in treating prostate cancer. A multicenter randomized controlled trial indicated that low-dose CMA significantly improved the persistence of active surveillance in patients with low-risk prostate cancer compared to placebo. The study reported a persistence rate of 75.5% in the CMA group versus 50.1% in the placebo group over three years .

Table 2: Persistence Rates in Prostate Cancer Active Surveillance

GroupPersistence Rate at 2 Years (%)Persistence Rate at 3 Years (%)
Chlormadinone83.075.5
Placebo58.950.1

Dermatological Applications

This compound for Dermatological Disorders

CMA has been employed to manage various dermatological conditions associated with hyperandrogenism, such as acne and hirsutism. A study involving patients with polycystic ovary syndrome (PCOS) demonstrated that treatment with ethinyl estradiol combined with CMA resulted in significant improvements in acne lesions and hirsutism after six months .

Case Studies: Dermatological Outcomes with CMA

  • Case Study 1: A patient with PCOS experienced a marked reduction in acne lesions after six months of treatment with ethinyl estradiol/CMA.
  • Case Study 2: Another patient diagnosed with idiopathic hirsutism reported decreased hair growth following CMA treatment.

Odontogenic Differentiation

Recent research has explored the effects of CMA on odontogenic differentiation and mineralization of human dental pulp cells. The findings suggest that CMA enhances the expression of odontogenic marker genes and promotes mineralization through the ERK signaling pathway, indicating potential applications in dental regenerative therapies .

Table 3: Effects of this compound on Dental Cell Differentiation

Treatment Concentration (μM)ALP Activity Increase (%)Mineralized Nodule Formation
0.1SignificantYes
1SignificantYes
10SignificantYes

Q & A

Basic Research Questions

Q. How is Chlormadinone Acetate characterized and validated in pharmaceutical research?

Methodological Answer: CMA is characterized using a combination of chromatographic, spectroscopic, and colorimetric techniques:

  • HPLC Analysis : Mobile phase of acetonitrile:water (13:7) with a flow rate adjusted for a retention time of ~10 minutes. System suitability requires ≤1.0% relative standard deviation in peak areas .
  • Colorimetric Identification :
    • Reaction with 1,3-dinitrobenzene and potassium hydroxide yields a red-purple color .
    • Flame coloration test produces a green hue due to chlorine content .
  • Infrared Spectroscopy : Potassium bromide disk method confirms structural integrity by matching reference spectra .
  • Purity Criteria : ≤0.5% loss on drying, ≤0.1% residue on ignition, and ≤20 ppm heavy metals .

Q. What are the solubility properties of CMA, and how do they influence experimental preparation?

Methodological Answer: CMA is freely soluble in chloroform and acetonitrile, slightly soluble in ethanol/ether, and insoluble in water. For in vitro studies:

  • Prepare stock solutions (e.g., 50 mg/mL in chloroform) under inert gas purging to prevent degradation .
  • For cell-based assays, dissolve in ethanol (≤1% final concentration) to avoid solvent toxicity. Validate solubility via UV-Vis spectrophotometry at 285 nm .

Q. What is the receptor binding profile of CMA, and how is it assessed?

Methodological Answer: CMA binds progesterone (Ki = 2.5 nM), androgen (Ki = 3.8 nM), and glucocorticoid receptors (Ki = 16 nM). Methods include:

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., 3^3H-progesterone) in receptor-enriched cell lysates .
  • Functional Activity : Assess endometrial gland proliferation in estrogen-primed rabbits (45 µg/kg/day for 5 days) or antiandrogenic effects in castrated rats (4.6–21.5 mg/kg/day) .

Advanced Research Questions

Q. How do researchers design experiments to assess CMA’s pharmacokinetics in preclinical models?

Methodological Answer:

  • Study Design : Administer radiolabeled CMA intravenously; collect plasma/tissue samples up to 168 hours post-dose .
  • Analytical Methods : Use validated LC-MS/MS to quantify CMA and metabolites (e.g., 2α- and 3β-hydroxylated forms). Key parameters:
    • Cmax : ~6.9 ng/mL (CMA), ~129 pg/mL (ethinyl estradiol in combinational studies) .
    • Half-life : Biphasic elimination (2.4 hr initial, 80.1 hr terminal) due to adipose tissue accumulation .
    • AUC : 53–58 ng·hr/mL (CMA) .

Q. How can contradictions in CMA’s metabolic pathways across studies be resolved?

Methodological Answer:

  • Liver Microsome Incubations : Compare metabolite profiles using microsomes from untreated vs. phenobarbital-induced rats. Phenobarbital induces CYP450 enzymes, shifting metabolism toward 2α-hydroxy metabolites .
  • Species-Specific Differences : Human microsomes predominantly produce 3β-hydroxy metabolites, while rats show variability depending on enzyme induction state .

Q. How does CMA compare to other antiandrogens (e.g., finasteride) in treating benign prostatic hyperplasia (BPH)?

Methodological Answer:

  • Experimental Design : Use canine BPH models treated with CMA (0.3 mg/kg/day) or finasteride (1 mg/kg/day) for 25 weeks. Endpoints include:
    • Prostate volume reduction (similar efficacy).
    • Apoptosis quantification via TUNEL assay (CMA induces sustained apoptosis; finasteride does not) .
    • Hormonal profiling: CMA lowers both testosterone and DHT, while finasteride only reduces DHT .

Q. What methodological approaches evaluate CMA’s impact on hemostatic variables?

Methodological Answer:

  • Clinical Trials : Measure coagulation markers (prothrombin F1+2, D-dimers) and activated protein C resistance (nAPCsr) in women using CMA-only contraceptives vs. non-users. Findings:
    • No significant change in nAPCsr.
    • Lower prothrombin F1+2 and D-dimers suggest reduced thrombotic risk compared to combined contraceptives .

Q. How is CMA’s carcinogenic potential assessed in regulatory studies?

Methodological Answer:

  • Animal Models : Administer CMA to dogs at supratherapeutic doses; monitor mammary tumor incidence (limited evidence of carcinogenicity) .
  • IARC Guidelines : Evaluate mechanistic data (e.g., receptor-mediated proliferation) and epidemiological studies. CMA is classified as having "limited evidence" in animals, with no human carcinogenicity data .

Tables for Key Data

Parameter CMA Value Reference
Receptor Binding (Ki) Progesterone: 2.5 nM
Androgen: 3.8 nM
Glucocorticoid: 16 nM
Pharmacokinetics Half-life (terminal): 80.1 hr
AUC(0-∞): 53–58 ng·hr/mL
BPH Treatment Apoptosis Increase: 5.3–11.8x

Notes

  • Avoid abbreviations; use full chemical names and IUPAC nomenclature.
  • For receptor studies, include positive controls (e.g., dihydrotestosterone for androgen receptor assays).
  • Validate analytical methods per pharmacopeial standards (e.g., USP/EP) .

Propiedades

Número CAS

302-22-7

Fórmula molecular

C23H29ClO4

Peso molecular

404.9 g/mol

Nombre IUPAC

[(10R,13S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16?,17?,18?,21-,22+,23+/m1/s1

Clave InChI

QMBJSIBWORFWQT-GDMUWPLKSA-N

SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C

SMILES isomérico

CC(=O)[C@]1(CCC2[C@@]1(CCC3C2C=C(C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C

SMILES canónico

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C

Apariencia

Solid powder

Color/Form

Crystals from menthanol or ether
White to light-yellow...crystals

melting_point

212-214 °C

Key on ui other cas no.

302-22-7
8065-91-6

Pictogramas

Health Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

In double-distilled water, 0.16 mg/L
Very soluble in chloroform;  soluble in acetonitrile;  slightly soluble in ethanol and diethyl ether.

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Chlormadinon Acetate
Chlormadinone
Chlormadinone Acetate
Chlormadinone Acetate, (9 beta,10 alpha)-Isomer
Neo Eunomin
Neo-Eunomin
NeoEunomin
Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-chloro-

Presión de vapor

3.22X10-9at 25 °C (est)

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Chlormadinone acetate
Chlormadinone acetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.